

Succinic Acid Metabolic Pathways in Anaerobic Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Succinic Acid

Cat. No.: B118178

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with wide applications in the polymer, food, and pharmaceutical industries. As the demand for sustainable chemical production grows, microbial fermentation has emerged as a promising alternative to petroleum-based synthesis. This technical guide provides a comprehensive overview of the core metabolic pathways for **succinic acid** production in anaerobic microorganisms, details on relevant experimental protocols, and a summary of key performance data.

Core Metabolic Pathways for Anaerobic Succinic Acid Production

Anaerobic microorganisms primarily utilize three key metabolic pathways for the production of **succinic acid**: the reductive Tricarboxylic Acid (rTCA) cycle, the glyoxylate shunt, and in some engineered organisms, a modified oxidative Tricarboxylic Acid (oTCA) cycle.

Reductive Tricarboxylic Acid (rTCA) Cycle

The reductive TCA cycle is the most common anaerobic pathway for succinate production.^{[1][2]} This pathway starts from phosphoenolpyruvate (PEP) or pyruvate, which is carboxylated to form oxaloacetate (OAA). OAA is then sequentially reduced to malate, fumarate, and finally succinate.^[1] This pathway is highly efficient in terms of carbon conservation as it involves the fixation of CO₂.

Key enzymes in the rTCA cycle include:

- Phosphoenolpyruvate (PEP) carboxylase (PPC) or PEP carboxykinase (PCK): Catalyzes the carboxylation of PEP to OAA.[\[1\]](#)
- Pyruvate carboxylase (PYC): Catalyzes the carboxylation of pyruvate to OAA.[\[3\]](#)
- Malate dehydrogenase (MDH): Reduces OAA to malate.[\[1\]](#)
- Fumarase (Fum): Dehydrates malate to fumarate.[\[1\]](#)
- Fumarate reductase (Frd): Reduces fumarate to succinate, a key step in anaerobic respiration where fumarate acts as the terminal electron acceptor.[\[1\]](#)[\[4\]](#)

```
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; PEP
[label="Phosphoenolpyruvate (PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate
[label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; OAA [label="Oxaloacetate
(OAA)", fillcolor="#FBBC05", fontcolor="#202124"]; Malate [label="Malate",
fillcolor="#FBBC05", fontcolor="#202124"]; Fumarate [label="Fumarate", fillcolor="#FBBC05",
fontcolor="#202124"]; Succinate [label="Succinate", fillcolor="#34A853", fontcolor="#FFFFFF"];
CO2_in [label="CO2", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

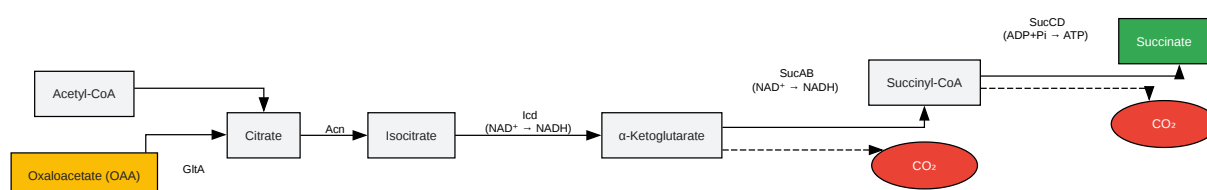
// Edges Glucose -> PEP [label="Glycolysis"]; PEP -> Pyruvate; PEP -> OAA [label=" PPC /
PCK"]; Pyruvate -> OAA [label=" PYC"]; CO2_in -> OAA [style=dashed]; OAA -> Malate
[label=" MDH\n(NADH → NAD+)"]; Malate -> Fumarate [label=" Fum"]; Fumarate -> Succinate
[label=" Frd\n(NADH → NAD+)"]; }
```

The Glyoxylate Shunt Pathway.

Oxidative TCA (oTCA) Cycle

Under aerobic conditions, the oTCA cycle completely oxidizes acetyl-CoA to CO₂, with succinate being an intermediate. For succinate to accumulate under these conditions, the enzyme succinate dehydrogenase (SDH), which converts succinate to fumarate, must be inactivated. In some metabolically engineered strains, a portion of the oTCA cycle can be utilized under anaerobic or microaerobic conditions to contribute to succinate formation. [\[3\]](#) Key enzymes in the oTCA cycle leading to succinate are:

- Citrate synthase (GltA): Condenses acetyl-CoA and oxaloacetate to form citrate.
- Aconitase (Acn): Isomerizes citrate to isocitrate.
- Isocitrate dehydrogenase (Icd): Oxidatively decarboxylates isocitrate to α -ketoglutarate.
- α -ketoglutarate dehydrogenase (SucAB): Converts α -ketoglutarate to succinyl-CoA.
- Succinyl-CoA synthetase (SucCD): Converts succinyl-CoA to succinate.



[Click to download full resolution via product page](#)

Oxidative Tricarboxylic Acid (oTCA) Cycle to Succinate.

Quantitative Data on Succinic Acid Production

The efficiency of **succinic acid** production is typically evaluated based on three key metrics: titer (g/L), yield (g/g or mol/mol), and productivity (g/L/h). The following tables summarize representative data for both natural and engineered anaerobic microorganisms.

Table 1: **Succinic Acid** Production by Natural Anaerobic Microorganisms

Microorganism	Substrate	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
Actinobacillus succinogenes	Glucose	99.2	0.94	1.36	[1]
Mannheimia succiniciproducens	Glucose	33.1	0.73	1.15	[1]
Anaerobiospirillum succiniciproducens	Glucose	45.0	0.88	1.25	[1]
Basfia succiniciproducens	Glucose	26.3	0.80	0.73	[1]

Table 2: **Succinic Acid** Production by Engineered Microorganisms under Anaerobic Conditions

Microorganism	Genetic Modifications	Substrate	Titer (g/L)	Yield (mol/mol)	Productivity (g/L/h)	Reference
Escherichia coli	Δ ldhA, Δ pflB, PtsG-, Ppc+	Glucose	82.5	1.38	1.29	[5]
Escherichia coli	Δ ldhA, Δ adhE, Δ ackA, iclR-, Ppc+	Glucose	58.3	0.85	0.99	
Corynebacterium glutamicum	Δ ldhA, Δ pta-ackA, Δ pqo, Ppc+	Glucose	146	1.88	3.17	
Yarrowia lipolytica	Δ sdh1, Δ sdh2, Δ ldh1, Δ idp1	Glucose	3.62	0.11	-	
Vibrio natriegens	Δ pfl, Δ ald, Δ dns::pycC g	Glucose	60.4	1.46	-	[6]

Experimental Protocols

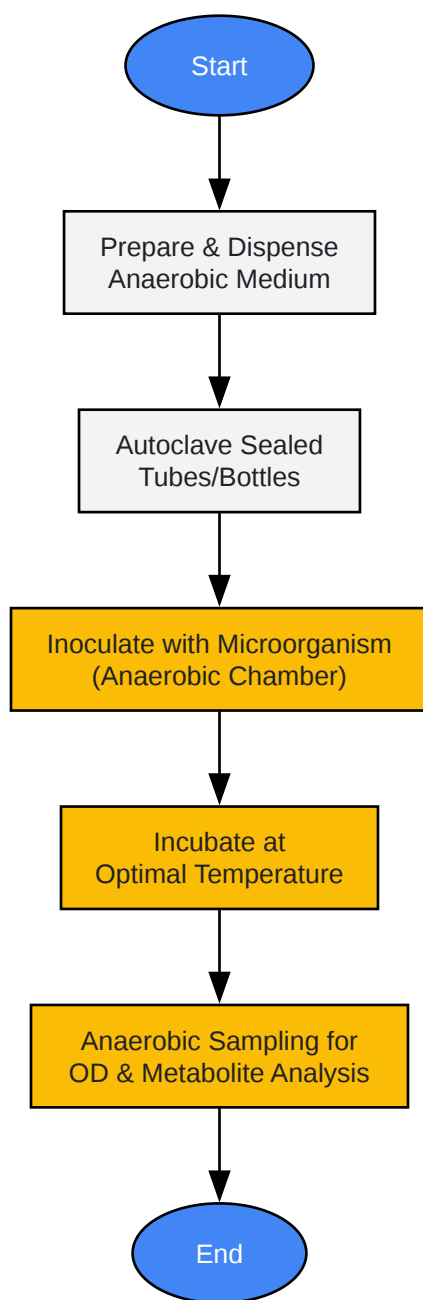
This section provides detailed methodologies for key experiments commonly employed in the study of **succinic acid** metabolic pathways.

Anaerobic Cultivation of Succinate-Producing Microorganisms

Objective: To cultivate anaerobic or facultative anaerobic microorganisms for **succinic acid** production.

Materials:

- Anaerobic chamber or anaerobic jars with gas-generating systems (e.g., GasPak™)
- Pre-reduced anaerobic sterile (PRAS) medium (e.g., TSB, LB, or a defined minimal medium)
- Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals
- Syringes and needles for inoculation and sampling
- Gassing manifold with a sterile filter for N₂/CO₂ gas mixture (e.g., 80:20 v/v) [7] Procedure:
- Medium Preparation: Prepare the desired culture medium and dispense it into Hungate tubes or serum bottles inside an anaerobic chamber. Alternatively, for media prepared outside the chamber, boil the medium to remove dissolved oxygen, and then sparge with an N₂/CO₂ gas mixture while cooling. [7]2. Sterilization: Autoclave the sealed tubes or bottles containing the medium.
- Inoculation: In an anaerobic chamber, inoculate the PRAS medium with a fresh culture of the desired microorganism using a sterile syringe and needle.
- Incubation: Incubate the cultures at the optimal temperature for the specific microorganism (e.g., 37°C for *E. coli* and *A. succinogenes*). [8][9]5. Sampling: At desired time points, withdraw samples anaerobically using a sterile syringe for analysis of cell growth (OD₆₀₀) and metabolite concentrations.



[Click to download full resolution via product page](#)

Workflow for Anaerobic Cultivation.

Quantification of Succinic Acid by HPLC

Objective: To determine the concentration of **succinic acid** in fermentation broth.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.
- Aminex HPX-87H column (or equivalent ion-exchange column).
- Mobile phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).
- **Succinic acid** standard solution of known concentrations.
- Syringe filters (0.22 µm).

Procedure:

- Sample Preparation: Centrifuge the fermentation samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter. [10]2. Standard Curve: Prepare a series of **succinic acid** standard solutions of known concentrations in the mobile phase.
- HPLC Analysis:
 - Set the column temperature (e.g., 50-65°C).
 - Set the mobile phase flow rate (e.g., 0.6 mL/min).
 - Inject the prepared standards and samples onto the HPLC column.
- Data Analysis:
 - Identify the **succinic acid** peak in the chromatograms based on the retention time of the standard.
 - Integrate the peak area for each standard and sample.
 - Construct a standard curve by plotting peak area versus concentration for the standards.
 - Determine the concentration of **succinic acid** in the samples by interpolating their peak areas on the standard curve.

Enzyme Assay for Phosphoenolpyruvate Carboxylase (PPC)

Objective: To measure the activity of PPC in cell extracts. This is a coupled enzyme assay where the product of the PPC reaction, oxaloacetate, is reduced to malate by malate dehydrogenase (MDH), and the concomitant oxidation of NADH is monitored spectrophotometrically. [1][11] Materials:

- Spectrophotometer capable of reading absorbance at 340 nm.
- Cell extract containing PPC.
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).
- Phosphoenolpyruvate (PEP).
- Magnesium chloride (MgCl_2).
- Sodium bicarbonate (NaHCO_3).
- NADH.
- Malate dehydrogenase (MDH).

Procedure:

- **Reaction Mixture Preparation:** In a cuvette, prepare a reaction mixture containing the assay buffer, MgCl_2 , NADH, MDH, and cell extract.
- **Blank Measurement:** Measure the background rate of NADH oxidation at 340 nm before adding the substrate.
- **Initiate Reaction:** Start the reaction by adding PEP and NaHCO_3 to the cuvette.
- **Monitor Absorbance:** Record the decrease in absorbance at 340 nm over time.
- **Calculate Activity:** Calculate the PPC activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH ($6220 \text{ M}^{-1}\text{cm}^{-1}$). One unit of activity is typically defined

as the amount of enzyme that catalyzes the formation of 1 μ mol of oxaloacetate per minute under the specified conditions.

13C-Metabolic Flux Analysis (13C-MFA)

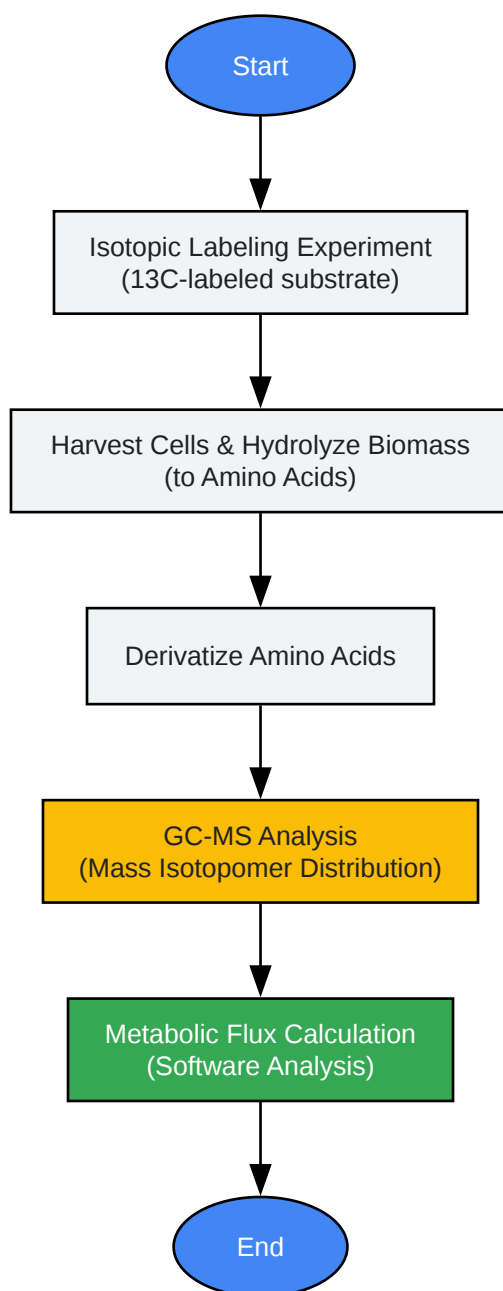
Objective: To quantify the in vivo metabolic fluxes through the central carbon metabolism.

Materials:

- Defined minimal medium.
- 13C-labeled glucose (e.g., [1,2-13C]glucose or a mixture of [1-13C]glucose and [U-13C]glucose).
- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Software for 13C-MFA data analysis (e.g., INCA, Metran).

Procedure:

- Isotopic Labeling Experiment: Cultivate the microorganism in a chemostat or in batch cultures with the 13C-labeled glucose as the sole carbon source until isotopic and metabolic steady state is reached. [12]2. Biomass Hydrolysis: Harvest the cells and hydrolyze the biomass to obtain proteinogenic amino acids.
- Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis.
- GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.
- Flux Calculation: Use a metabolic model and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes using specialized software. [12] dot



[Click to download full resolution via product page](#)

Workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The microbial production of **succinic acid** through anaerobic fermentation is a complex process involving intricate metabolic networks. A thorough understanding of the underlying pathways, coupled with robust experimental techniques, is crucial for the rational design and optimization of microbial cell factories for high-yield succinate production. This guide provides a

foundational understanding of these aspects to aid researchers and professionals in the field of metabolic engineering and drug development in their endeavors to advance sustainable chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosphoenolpyruvate Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. Fed-batch culture of a metabolically engineered Escherichia coli strain designed for high-level succinate production and yield under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fumarate reductase (quinol) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Development of highly efficient and specific base editors in Actinobacillus succinogenes for enhancing succinic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Succinic Acid Production in the Anaerobic Culture of an Escherichia coli pflB IdhA Double Mutant as a Result of Enhanced Anaplerotic Activities in the Preceding Aerobic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 12. ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Succinic Acid Metabolic Pathways in Anaerobic Microorganisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b118178#succinic-acid-metabolic-pathways-in-anaerobic-microorganisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com